
N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as NPCU, is a chemical compound that has been extensively studied for its various applications in scientific research. NPCU is a potent inhibitor of plant growth and has been used in various studies to investigate the mechanisms of plant growth regulation.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively used in scientific research to investigate the mechanisms of plant growth regulation. It has been shown to inhibit the growth of various plant species, including Arabidopsis thaliana, maize, and rice. This compound has been used in studies to investigate the role of auxin in plant growth regulation, as well as the role of cytokinins in plant development.
Wirkmechanismus
N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea acts as an inhibitor of plant growth by blocking the biosynthesis of cytokinins, which are hormones that promote cell division and differentiation in plants. This compound specifically inhibits the enzyme adenylate isopentenyltransferase, which is involved in the biosynthesis of cytokinins. By blocking the biosynthesis of cytokinins, this compound disrupts the balance between cytokinins and auxins, leading to the inhibition of plant growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It inhibits the growth of both roots and shoots, leading to stunted growth and reduced biomass. This compound also affects the expression of various genes involved in plant growth and development, including those involved in the biosynthesis of cytokinins and auxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments is its potency as an inhibitor of plant growth. This compound is highly effective at inhibiting the growth of various plant species, making it a useful tool for investigating the mechanisms of plant growth regulation. However, this compound is also highly toxic to plants, and care must be taken to ensure that the concentrations used in experiments do not cause irreversible damage to the plants.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of more specific inhibitors of cytokinin biosynthesis that do not have the toxic effects of this compound. Another area of interest is the investigation of the role of cytokinins in plant-microbe interactions, as well as the potential use of cytokinin inhibitors as a means of controlling plant diseases caused by pathogenic microbes. Finally, further research is needed to investigate the potential applications of this compound in the field of agriculture, particularly in the development of crops with improved resistance to environmental stressors.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 4-chloroaniline with 3-methyl-2-pyridyl isocyanate in the presence of a base, typically sodium hydroxide. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEVRJGQDVQFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966945 | |
| Record name | N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5250-80-6 | |
| Record name | N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
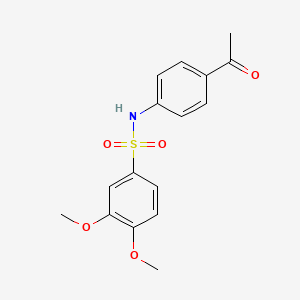
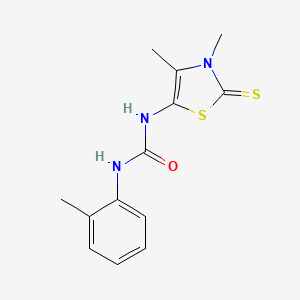
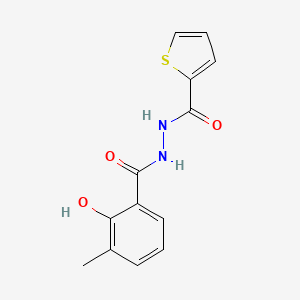
![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)
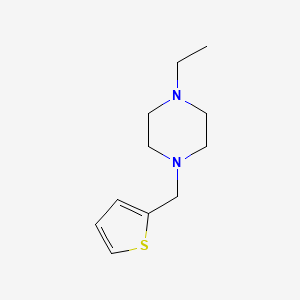

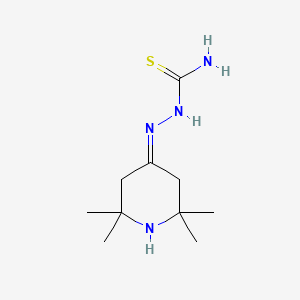
![(3aR*,6aR*)-2-allyl-5-(5-isopropyl-2-methyl-3-furoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5687530.png)
